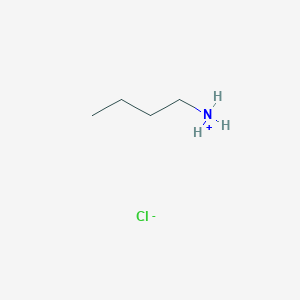

Butylammonium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

butylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.ClH/c1-2-3-4-5;/h2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXXXLGATNSZAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

109-73-9 (Parent) | |

| Record name | Butylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003858784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

109.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3858-78-4 | |

| Record name | 1-Butanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3858-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003858784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRA84MAM1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of n-Butylammonium Chloride

This guide provides a comprehensive, in-depth technical overview of the synthesis, purification, and characterization of n-butylammonium chloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring a thorough understanding of the protocol's causality and integrity.

Introduction: The Significance of n-Butylammonium Chloride

n-Butylammonium chloride is a primary alkylammonium salt that finds utility in various fields of chemical research and development. Its applications range from its use as a precursor in organic synthesis to its role in the formation of perovskite materials for photovoltaic applications. The straightforward synthesis and stability of this compound make it a valuable building block in the design of more complex molecules. This guide will provide a robust and reproducible protocol for its preparation and purification, grounded in fundamental chemical principles.

The Core Synthesis: An Acid-Base Neutralization Approach

The synthesis of n-butylammonium chloride is fundamentally an acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of n-butylamine, a weak base, readily accepts a proton from the strong acid, hydrochloric acid, to form the corresponding ammonium salt.[1][2]

Chemical Equation:

CH₃(CH₂)₃NH₂ + HCl → [CH₃(CH₂)₃NH₃]⁺Cl⁻

This reaction is typically fast and exothermic. The choice of solvent and the control of reaction conditions are crucial for obtaining a high yield of a pure product.

Mechanistic Rationale

The reaction proceeds via a simple proton transfer mechanism. The nucleophilic nitrogen atom of the n-butylamine attacks the electrophilic proton of the hydrochloric acid. The resulting bond formation leads to the positively charged butylammonium cation and the chloride anion. The ionic nature of the product dictates its physical properties, such as its crystalline structure and solubility.

Safety First: Handling Reagents with Care

Prior to commencing any experimental work, a thorough understanding of the hazards associated with the reagents is paramount.

-

n-Butylamine: This reagent is a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[3] Handle n-butylamine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Hydrochloric Acid (concentrated): Concentrated HCl is highly corrosive and can cause severe skin burns and eye damage. It can also cause respiratory irritation. All handling should be performed in a fume hood with appropriate PPE.

A comprehensive risk assessment should be conducted before beginning the synthesis.

Detailed Experimental Protocol

This protocol is designed for the synthesis of n-butylammonium chloride on a laboratory scale.

Reagents and Materials

-

n-Butylamine (≥99%)

-

Concentrated Hydrochloric Acid (~37%)

-

Ethanol (95% or absolute)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Büchner funnel and flask

-

Filter paper

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FTIR spectrometer

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve n-butylamine (e.g., 10.0 g, 0.137 mol) in ethanol (100 mL).

-

Acid Addition: Cool the flask in an ice-water bath. Slowly add concentrated hydrochloric acid (e.g., 11.4 mL, ~0.137 mol, assuming 37% HCl with a density of 1.18 g/mL) dropwise to the stirred solution of n-butylamine using a dropping funnel. The addition should be controlled to maintain the temperature of the reaction mixture below 20°C. A white precipitate of n-butylammonium chloride may form during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

-

Solvent Removal: Remove the ethanol using a rotary evaporator. This will yield the crude n-butylammonium chloride as a white solid.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and purification of n-butylammonium chloride.

Purification: The Art of Recrystallization

The crude n-butylammonium chloride can be purified by recrystallization to remove any unreacted starting materials or by-products. A mixed solvent system of ethanol and diethyl ether is effective for this purpose.

Recrystallization Protocol

-

Dissolution: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.

-

Precipitation: While the solution is still warm, slowly add diethyl ether dropwise with swirling until a slight turbidity persists.

-

Crystallization: Allow the flask to cool slowly to room temperature, and then place it in an ice-water bath to maximize crystal formation.

-

Isolation: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

-

Drying: Dry the purified n-butylammonium chloride in a vacuum oven or desiccator to a constant weight.

Characterization: Confirming Product Identity and Purity

The identity and purity of the synthesized n-butylammonium chloride should be confirmed using standard analytical techniques.

Quantitative Data Summary

| Parameter | Expected Value |

| Appearance | White crystalline solid |

| Melting Point | ~214 °C[4] |

| Yield | Typically >90% |

Spectroscopic Analysis

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons in the molecule. For n-butylammonium chloride, the following peaks are expected (chemical shifts are approximate and can vary depending on the solvent):

-

δ ~0.9 ppm (triplet, 3H): Corresponds to the terminal methyl (CH₃) protons.

-

δ ~1.4 ppm (sextet, 2H): Corresponds to the methylene (CH₂) protons adjacent to the methyl group.

-

δ ~1.6 ppm (quintet, 2H): Corresponds to the methylene (CH₂) protons adjacent to the nitrogen.

-

δ ~2.9 ppm (triplet, 2H): Corresponds to the methylene (CH₂) protons directly attached to the nitrogen atom.

-

δ ~8.2 ppm (broad singlet, 3H): Corresponds to the ammonium (NH₃⁺) protons. The chemical shift of these protons is highly dependent on concentration and solvent.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments in the molecule.

-

δ ~13 ppm: Terminal methyl carbon (CH₃).

-

δ ~19 ppm: Methylene carbon (CH₂) adjacent to the methyl group.

-

δ ~31 ppm: Methylene carbon (CH₂) adjacent to the nitrogen-bound carbon.

-

δ ~39 ppm: Methylene carbon (CH₂) directly attached to the nitrogen atom.

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum can confirm the presence of key functional groups.

-

~3000-2800 cm⁻¹: C-H stretching vibrations of the butyl chain.

-

~3200-3000 cm⁻¹ (broad): N-H stretching vibrations of the ammonium group.

-

~1600-1500 cm⁻¹: N-H bending vibrations.

Conclusion

This guide has detailed a reliable and well-grounded protocol for the synthesis of n-butylammonium chloride. By understanding the chemical principles behind each step, from the initial acid-base reaction to the final purification and characterization, researchers can confidently and safely prepare this valuable chemical compound. The provided experimental details and characterization data serve as a benchmark for achieving a high-purity product suitable for a wide range of scientific applications.

References

- Homework.Study.com. (n.d.). Write an equation for the reaction of butylamine with HCl.

- PubChem. (n.d.). n-Butylamine hydrochloride.

- savvy-chemist. (2018, March 8). Amines (3): Nucleophilic reactions.

Sources

tert-butylammonium chloride solubility data

An In-Depth Technical Guide to the Solubility of tert-Butylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butylammonium chloride (t-BuNH₃Cl). While specific quantitative solubility data in various solvents is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles, data from its parent amine, and established experimental methodologies to offer a robust framework for understanding and determining its solubility. We will delve into the theoretical solubility profile, explore the key factors influencing solubility, and provide a detailed, field-proven experimental protocol for its precise measurement. This document is designed to equip researchers and drug development professionals with the necessary knowledge to effectively work with this compound.

Physicochemical Properties of tert-Butylammonium Chloride

tert-Butylammonium chloride, also known as tert-butylamine hydrochloride, is the hydrochloride salt of the primary aliphatic amine, tert-butylamine. Its chemical structure consists of a positively charged tert-butylammonium cation and a chloride anion.

Table 1: Core Physicochemical Properties of tert-Butylammonium Chloride

| Property | Value | Source(s) |

| IUPAC Name | 2-methylpropan-2-amine;hydrochloride | [1] |

| CAS Number | 10017-37-5 | [2][3][4] |

| Molecular Formula | C₄H₁₂ClN | [1][2][3] |

| Molar Mass | 109.60 g/mol | [1][2] |

| Appearance | Powder | [4] |

| Structure | CC(C)(C)N·Cl | [1] |

Theoretical Solubility Profile

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another. As an organic salt, tert-butylammonium chloride possesses both ionic and nonpolar characteristics, which dictate its solubility behavior.

-

Ionic Character : The presence of the ammonium chloride group (-NH₃⁺Cl⁻) makes the molecule highly polar and capable of strong ion-dipole interactions with polar solvents.

-

Nonpolar Character : The tert-butyl group (-C(CH₃)₃) is a bulky, hydrophobic moiety that contributes nonpolar characteristics.

Given that its parent compound, tert-butylamine, is miscible with water, alcohol, and ether, and soluble in chloroform, it is highly probable that the hydrochloride salt is readily soluble in polar solvents, particularly those capable of hydrogen bonding.[5][6] The energetic favorability of solvating the ammonium and chloride ions typically outweighs the unfavorable interactions with the hydrophobic tert-butyl group in polar media.

Table 2: Predicted Qualitative Solubility of tert-Butylammonium Chloride

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding effectively solvate the NH₃⁺ and Cl⁻ ions. |

| Polar Aprotic | DMSO, DMF | Moderate to High | The solvent's high dielectric constant can stabilize the ions, but the lack of hydrogen bond donation may be less effective than protic solvents. |

| Low Polarity | Dichloromethane, Chloroform | Low to Moderate | The tert-butyl group enhances solubility in solvents with some polarity, but the ionic salt character limits miscibility. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | The large energy penalty required to break the ionic lattice and the weak solvent-solute interactions prevent dissolution. |

Key Factors Influencing Solubility

The solubility of tert-butylammonium chloride is not a static property but is influenced by several environmental and compositional factors. Understanding these variables is critical for experimental design and application.

-

Temperature : The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature. This is because the added thermal energy helps overcome the lattice energy of the solid and increases the entropy of the system. However, this relationship must be determined empirically for each solute-solvent system.

-

pH : As the salt of a weak base (tert-butylamine), the solubility of tert-butylammonium chloride is pH-dependent. In acidic to neutral solutions, the compound will remain in its ionized, more soluble form. In basic conditions (high pH), the ammonium ion (t-BuNH₃⁺) will be deprotonated to form the free base, tert-butylamine (t-BuNH₂). Since tert-butylamine is a liquid and miscible with water, a phase change rather than precipitation might be observed, but the speciation is altered.

-

Common Ion Effect : The solubility of tert-butylammonium chloride in an aqueous solution will decrease if the solution already contains a significant concentration of either chloride (Cl⁻) or another ammonium salt. According to Le Châtelier's principle, the addition of a common ion shifts the dissolution equilibrium towards the undissolved solid, reducing its solubility.

Caption: Factors influencing tert-butylammonium chloride solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It is a robust and self-validating protocol that ensures the solution has reached saturation.

Causality Behind Experimental Choices

This protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the solvent. Agitation ensures maximum surface area contact for dissolution, incubation at a constant temperature provides a stable thermodynamic state, and the separation and analysis steps quantify the solute concentration at that equilibrium.

Step-by-Step Methodology

-

Preparation of Materials :

-

Solute : Use high-purity tert-butylammonium chloride. If purity is uncertain, recrystallization may be necessary.

-

Solvent : Select a high-purity grade of the desired solvent.

-

Equipment : Calibrated analytical balance, temperature-controlled incubator/shaker, screw-cap vials (e.g., glass scintillation vials), centrifuge, and a validated analytical instrument (e.g., HPLC-UV, UPLC-MS).

-

-

Sample Preparation :

-

Add an excess amount of tert-butylammonium chloride to a vial. The "excess" is crucial to ensure that saturation is reached and solid remains after equilibrium.

-

Rationale: Having undissolved solid present is the visual confirmation that the solution is saturated.

-

Accurately add a known volume or mass of the chosen solvent to the vial.

-

-

Equilibration :

-

Securely cap the vials.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours). The time required to reach equilibrium should be determined by preliminary experiments (i.e., measuring concentration at various time points until it plateaus).

-

Rationale: Continuous agitation maximizes the rate of dissolution, while a constant temperature ensures the final equilibrium state is well-defined.

-

-

Phase Separation :

-

After equilibration, allow the vials to stand undisturbed at the incubation temperature for a short period to let the bulk of the solid settle.

-

Centrifuge the vials at a moderate speed to pellet the remaining undissolved solid.

-

Rationale: This step is critical to separate the saturated solution (supernatant) from the excess solid without disturbing the equilibrium by changing the temperature.

-

-

Sample Analysis :

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot using a chemically inert syringe filter (e.g., PTFE) to remove any remaining micro-particulates.

-

Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration.

-

Rationale: A validated analytical method with a proper calibration curve ensures accurate quantification of the solute in the saturated solution.

-

-

Data Reporting :

-

Calculate the original concentration in the saturated solution, accounting for all dilutions.

-

Report the solubility in standard units, such as mg/mL or mol/L, and always specify the solvent and the temperature at which the measurement was made.

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

tert-Butylammonium chloride is an organic salt with a high predicted solubility in polar protic solvents like water, driven by its ionic ammonium chloride group. Its solubility is expected to be moderate in polar aprotic solvents and poor in nonpolar media. Key factors such as temperature, pH, and the presence of common ions significantly influence its dissolution behavior. For drug development and research applications requiring precise solubility values, the standardized shake-flask method detailed in this guide provides a reliable and scientifically sound protocol for empirical determination.

References

- National Center for Biotechnology Information (n.d.). tert-Butylammonium chloride. PubChem Compound Summary for CID 82292.

- National Center for Biotechnology Information (n.d.). t-Butylammonium chloride. PubChem Compound Summary for CID 11355454.

- National Institute of Standards and Technology (n.d.). Tert-butyl amine hydrochloride. NIST Chemistry WebBook.

- Wikipedia (n.d.). tert-Butylamine.

- National Center for Biotechnology Information (n.d.). Tert-Butylamine. PubChem Compound Summary for CID 6385.

Sources

- 1. tert-Butylammonium chloride | C4H12ClN | CID 82292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. t-Butylammonium chloride | C4H12ClN | CID 11355454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-butyl amine hydrochloride [webbook.nist.gov]

- 4. 叔丁胺 盐酸盐 ≥98.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 5. tert-Butylamine - Wikipedia [en.wikipedia.org]

- 6. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of Tetrabutylammonium Chloride

Foreword: Unveiling the Solid-State Architecture of a Versatile Quaternary Ammonium Salt

Tetrabutylammonium chloride (TBAC), a quaternary ammonium salt with the chemical formula [(CH₃CH₂CH₂CH₂)₄N]⁺Cl⁻, is a compound of significant interest across various scientific disciplines. Its utility as a phase-transfer catalyst, a supporting electrolyte in electrochemistry, and a component in the formation of deep eutectic solvents has prompted extensive research into its physicochemical properties.[1] A fundamental understanding of its solid-state structure is paramount, as the crystalline arrangement of ions dictates many of its macroscopic behaviors. This guide provides a comprehensive technical overview of the methodologies employed in the crystal structure analysis of anhydrous tetrathis compound, intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and analyze the resulting structural data, thereby offering a complete and authoritative perspective on the subject.

The Polymorphic Landscape of Tetrathis compound: The Importance of Being Anhydrous

Tetrathis compound is known to exist in multiple crystalline forms, including hydrated and solvated structures. The presence of water or solvent molecules within the crystal lattice can significantly alter the packing of the tetrabutylammonium cations and chloride anions, leading to different crystal symmetries and unit cell parameters. For instance, various hydrated forms of TBAC have been reported to crystallize in the tetragonal system, often forming clathrate-like structures where water molecules create a host framework.

This guide, however, will focus on the anhydrous form of tetrathis compound. The analysis of the solvent-free structure provides the most direct insight into the intrinsic intermolecular interactions between the tetrabutylammonium cations and chloride anions. A seminal study by Dolebska and Jaroń (2020) provided a detailed crystallographic analysis of solvent-free TBAC, which serves as the primary reference for this guide. Their work revealed that anhydrous TBAC crystallizes in the monoclinic space group P2₁/n .

From Powder to Perfect Crystal: The Crucial First Step of Recrystallization

The journey to elucidating a crystal structure begins with the preparation of high-quality single crystals. The quality of the crystal directly impacts the quality of the diffraction data and, consequently, the accuracy of the final structure. For a compound like tetrathis compound, which is often commercially available as a powder, recrystallization is an indispensable step.

The Rationale Behind Solvent Selection and Crystallization Conditions

The choice of solvent is critical and is guided by the solubility profile of the compound. An ideal solvent for single-crystal growth will dissolve the compound to a high concentration when hot and have low solubility when cold. This temperature-dependent solubility gradient is the driving force for crystallization upon cooling. For tetrathis compound, a common method involves dissolving it in a suitable solvent like acetone and then inducing crystallization by the addition of a less polar "anti-solvent" such as diethyl ether.

The rate of cooling or solvent evaporation is another key parameter. Slow cooling or slow evaporation allows the molecules to arrange themselves in a highly ordered, repeating lattice, leading to the formation of a single, well-defined crystal. Rapid precipitation, on the other hand, often results in the formation of polycrystalline or amorphous solids, which are unsuitable for single-crystal X-ray diffraction.

A Field-Proven Protocol for Single Crystal Growth of Anhydrous TBAC

The following protocol is a representative method for obtaining single crystals of anhydrous TBAC suitable for X-ray diffraction analysis.

Materials:

-

Tetrathis compound (anhydrous powder)

-

Acetone (anhydrous)

-

Diethyl ether (anhydrous)

-

Small, clean vial with a screw cap

-

Syringe and syringe filter (0.22 µm)

Procedure:

-

Dissolution: In the vial, dissolve a small amount of anhydrous tetrathis compound in a minimal amount of warm, anhydrous acetone. The goal is to create a near-saturated solution.

-

Filtration: To remove any insoluble impurities, draw the warm solution into the syringe and pass it through the syringe filter into a clean vial.

-

Inducing Crystallization: Slowly add anhydrous diethyl ether dropwise to the acetone solution until a slight turbidity persists. The diethyl ether acts as an anti-solvent, reducing the solubility of the TBAC.

-

Crystal Growth: Tightly cap the vial and leave it undisturbed at room temperature. Over several hours to days, single crystals should form as the solvent slowly evaporates and the solution cools.

-

Isolation: Once suitable crystals have formed, carefully decant the mother liquor and gently wash the crystals with a small amount of cold diethyl ether. The crystals should then be dried under a stream of inert gas.

Decoding the Crystal Lattice: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

The Logic of Low-Temperature Data Collection

A crucial aspect of modern SC-XRD is the collection of data at low temperatures, typically around 100-150 K. The rationale for this is twofold:

-

Reduction of Thermal Motion: At low temperatures, the thermal vibrations of atoms are significantly reduced. This leads to sharper diffraction spots and a more precise determination of atomic positions and bond lengths.

-

Minimization of Radiation Damage: For some organic and organometallic compounds, the high-energy X-ray beam can cause radiation damage to the crystal, leading to a degradation of the diffraction pattern over time. Cooling the crystal can mitigate these effects.

Experimental Workflow for SC-XRD Analysis of Anhydrous TBAC

The following workflow outlines the key steps in the single-crystal X-ray diffraction analysis of anhydrous tetrathis compound.

Crystallographic Data for Anhydrous Tetrathis compound

The single-crystal X-ray diffraction analysis of anhydrous tetrathis compound, as reported by Dolebska and Jaroń (2020), yielded the following key crystallographic parameters.

| Parameter | Value |

| Chemical Formula | C₁₆H₃₆ClN |

| Formula Weight | 277.92 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value to be obtained from the publication |

| b (Å) | Value to be obtained from the publication |

| c (Å) | Value to be obtained from the publication |

| β (°) | Value to be obtained from the publication |

| Volume (ų) | Value to be obtained from the publication |

| Z (molecules per unit cell) | Value to be obtained from the publication |

| Temperature (K) | Value to be obtained from the publication |

| Radiation | Value to be obtained from the publication |

| Final R-indices | Value to be obtained from the publication |

| CCDC Deposition Number | Value to be obtained from the publication |

(Note: Specific numerical values for unit cell parameters and other data are pending retrieval of the full publication or its supplementary information.)

Analysis of Bulk Material: Powder X-ray Diffraction (PXRD)

While single-crystal XRD provides the most detailed structural information, powder X-ray diffraction is an invaluable tool for analyzing the bulk properties of a crystalline material. It is particularly useful for phase identification, assessing sample purity, and studying polymorphic transitions.

Sample Preparation for PXRD: The Importance of Random Orientation

For PXRD, the sample is typically a fine powder. The key requirement is that the crystallites in the powder are randomly oriented. This ensures that all possible diffraction planes are represented in the diffraction pattern. Grinding the sample to a fine powder using a mortar and pestle is a standard procedure.

Rietveld Refinement: A Powerful Tool for Powder Data Analysis

Rietveld refinement is a powerful method for analyzing powder diffraction data. It involves fitting a calculated diffraction pattern to the experimental data. This allows for the refinement of various parameters, including unit cell dimensions, atomic positions, and crystallite size. For a known structure, Rietveld refinement can be used to confirm the phase purity of a bulk sample of tetrathis compound.

Structural Insights: The Crystal Packing of Anhydrous Tetrathis compound

The crystal structure of anhydrous TBAC reveals a layered arrangement of the tetrabutylammonium cations and chloride anions in the (101) plane. The bulky, non-polar butyl chains of the cations dictate the overall packing, with the chloride anions situated in the voids created by these organic cations. The ions adopt a deformed trigonal coordination. This layered structure is a key factor influencing the material's physical properties, such as its melting point and solubility.

Ensuring Scientific Integrity: Data Validation and Deposition

A critical aspect of any crystal structure determination is the validation of the final structural model. The International Union of Crystallography (IUCr) provides a free online service called CHECKCIF that analyzes a Crystallographic Information File (CIF) for completeness, consistency, and potential errors. Submitting the final CIF to this service is a standard and essential step before publication.

Furthermore, it is standard practice to deposit the crystallographic data in a public database, such as the Cambridge Crystallographic Data Centre (CCDC). This ensures that the data is preserved and accessible to the wider scientific community, allowing for verification and further research. Each deposited structure is assigned a unique CCDC number, which should be cited in any related publications.

Conclusion: A Foundation for Future Research

The detailed analysis of the crystal structure of anhydrous tetrathis compound provides a fundamental understanding of its solid-state properties. The methodologies outlined in this guide, from crystal growth to data validation, represent the gold standard in the field of chemical crystallography. This structural knowledge serves as a critical foundation for researchers in materials science, drug development, and catalysis, enabling the rational design of new materials and a deeper understanding of the chemical processes in which this versatile compound is involved.

References

- Dolebska, W., & Jaroń, T. (2020). Structural and thermal study of solvent-free tetrathis compound and its novel solvates. Journal of Molecular Structure, 1206, 127748. [Link]

- Wikipedia. (n.d.). Tetrathis compound.

Sources

An In-depth Technical Guide to the Molecular Weight Determination of Butylammonium Chloride

This guide provides a comprehensive overview of the principles and methodologies for the accurate determination of the molecular weight of butylammonium chloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of several key analytical techniques. Our focus is on providing not just procedural steps, but the scientific rationale behind methodological choices, ensuring a robust and validated approach to this fundamental analytical challenge.

Introduction: The Significance of Accurate Molecular Weight Determination

This compound, the salt formed from the reaction of the weak base n-butylamine and the strong acid hydrochloric acid, is a compound of interest in various chemical and pharmaceutical contexts.[1][2] The precise molecular weight of this and similar amine salts is a critical parameter that underpins stoichiometry, formulation, and quality control in research and development. An accurate molecular weight is essential for confirming the identity and purity of a synthesized compound.

The theoretical molecular weight of this compound (C₄H₁₂ClN) is approximately 109.60 g/mol .[3][4][5] However, experimental verification is crucial to ensure the integrity of the sample. This guide will explore four principal methods for the empirical determination of its molecular weight:

-

Titrimetric Analysis: A classical and cost-effective method that relies on stoichiometric reactions.

-

Mass Spectrometry: A powerful technique for the direct measurement of the mass-to-charge ratio of the butylammonium cation.

-

Colligative Properties (Cryoscopy): A method based on the physical properties of solutions.

-

Elemental Analysis: A fundamental technique for determining the empirical formula of a compound.

Each of these methods offers unique advantages and is governed by distinct scientific principles. The choice of method will depend on the available instrumentation, the required accuracy, and the specific research question being addressed.

Titrimetric Determination: A Stoichiometric Approach

Titration is a highly reliable and accessible method for determining the concentration of a substance in solution, which can then be used to calculate its molecular weight. For this compound, we can exploit the chemistry of either the butylammonium ion or the chloride ion. Argentometric titration, which quantifies the chloride ion, is a particularly robust method.

Principle of Argentometric Titration (Volhard Method)

The Volhard method is an indirect or "back" titration used to determine the concentration of halide ions.[6][7] In this procedure, a known excess of silver nitrate is added to the sample solution, precipitating the chloride ions as silver chloride. The remaining unreacted silver ions are then titrated with a standardized solution of potassium thiocyanate, using a ferric iron(III) salt as an indicator.[6][8]

The key reactions are:

-

Precipitation of Chloride: Ag⁺(aq) (excess) + Cl⁻(aq) → AgCl(s)

-

Back Titration of Excess Silver: Ag⁺(aq) (excess) + SCN⁻(aq) → AgSCN(s)

-

Endpoint Indication: Fe³⁺(aq) + SCN⁻(aq) → [Fe(SCN)]²⁺(aq) (red complex)

The appearance of the red iron(III) thiocyanate complex signals that all the excess silver has reacted, allowing for the calculation of the amount of silver that reacted with the chloride, and subsequently, the amount of chloride in the original sample.[5]

Experimental Protocol for Volhard Method

Reagents and Equipment:

-

This compound sample

-

0.1 M Silver Nitrate (AgNO₃) standard solution

-

0.1 M Potassium Thiocyanate (KSCN) standard solution

-

Concentrated Nitric Acid (HNO₃)

-

Nitrobenzene

-

Ferric ammonium sulfate indicator solution

-

Burette, pipettes, conical flasks, and a magnetic stirrer

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample and dissolve it in 50 mL of distilled water in a 250 mL conical flask.

-

Acidification: Add 5 mL of concentrated nitric acid to the solution. This is crucial to prevent the precipitation of iron(III) hydroxide.[6]

-

Chloride Precipitation: Add a known excess volume of 0.1 M AgNO₃ solution (e.g., 40.00 mL) to the flask. This will precipitate the chloride ions as AgCl.

-

Coagulation: Add 2-3 mL of nitrobenzene and shake the flask vigorously to coagulate the AgCl precipitate. This prevents the adsorbed chloride ions on the surface of the precipitate from reacting with the thiocyanate titrant.[3]

-

Indicator Addition: Add 1-2 mL of the ferric ammonium sulfate indicator.

-

Titration: Titrate the excess AgNO₃ with the standardized 0.1 M KSCN solution. The endpoint is reached upon the first appearance of a permanent faint reddish-brown color due to the formation of the [Fe(SCN)]²⁺ complex.[7]

-

Blank Titration: Perform a blank titration without the this compound sample to determine the exact relationship between the AgNO₃ and KSCN solutions.

Data Analysis and Molecular Weight Calculation

-

Calculate moles of AgNO₃ initially added: Moles AgNO₃ (initial) = Molarity of AgNO₃ × Volume of AgNO₃ added

-

Calculate moles of KSCN used in the back-titration: Moles KSCN = Molarity of KSCN × Volume of KSCN used

-

Calculate moles of AgNO₃ that reacted with KSCN (excess AgNO₃): From the 1:1 stoichiometry, Moles AgNO₃ (excess) = Moles KSCN

-

Calculate moles of AgNO₃ that reacted with chloride: Moles AgNO₃ (reacted) = Moles AgNO₃ (initial) - Moles AgNO₃ (excess)

-

Calculate moles of chloride in the sample: From the 1:1 stoichiometry, Moles Cl⁻ = Moles AgNO₃ (reacted)

-

Calculate the experimental molecular weight of this compound: Molecular Weight = Mass of sample (g) / Moles of Cl⁻

Workflow for Volhard Method

Caption: Workflow for Molecular Weight Determination by Volhard Method.

Mass Spectrometry: Direct Molecular Ion Observation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] For this compound, electrospray ionization (ESI) is a suitable "soft" ionization technique that allows the intact butylammonium cation to be transferred into the gas phase for analysis.[10]

Principle of Electrospray Ionization Mass Spectrometry (ESI-MS)

In ESI-MS, the sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases, eventually leading to the desorption of ions into the gas phase.[9] For this compound, the positive ion mode is used to detect the butylammonium cation ([C₄H₉NH₃]⁺). The mass spectrometer then separates these ions based on their m/z ratio, and the resulting spectrum will show a peak corresponding to the mass of the butylammonium cation.

Experimental Protocol for ESI-MS

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system. A common choice is a mixture of water and a volatile organic solvent like methanol or acetonitrile, often with a small amount of a volatile acid (e.g., 0.1% formic acid) to promote protonation.[11]

-

Ensure that the sample is free of non-volatile salts and buffers (e.g., phosphates, sulfates) as they can interfere with the ionization process.[12]

Instrumentation and Analysis:

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., m/z 50-200).

-

The primary peak of interest will be that of the butylammonium cation ([M+H]⁺, where M is butylamine).

Data Analysis and Molecular Weight Calculation

-

Identify the peak corresponding to the butylammonium cation. Its m/z value will be equal to its molecular mass (since the charge is +1).

-

The molecular weight of the butylammonium cation is the sum of the atomic weights of its constituent atoms (C₄H₁₂N⁺).

-

To obtain the molecular weight of this compound, add the atomic weight of chlorine to the experimentally determined mass of the butylammonium cation.

Workflow for ESI-MS Analysis

Caption: Workflow for Molecular Weight Determination by ESI-MS.

Cryoscopy: Leveraging Colligative Properties

Cryoscopy is a technique for determining the molecular weight of a solute by measuring the depression of the freezing point of a solvent upon the addition of the solute.[13] This is a colligative property, meaning it depends on the number of solute particles in the solution, not their chemical identity.[14]

Principle of Freezing Point Depression

When a non-volatile solute is dissolved in a solvent, the freezing point of the solvent is lowered. The magnitude of this depression (ΔTf) is directly proportional to the molal concentration (m) of the solute:

ΔTf = i * Kf * m

Where:

-

ΔTf is the freezing point depression (Tf, pure solvent - Tf, solution).

-

i is the van 't Hoff factor, which accounts for the number of particles the solute dissociates into in solution. For this compound (a 1:1 electrolyte), i is expected to be close to 2.[15]

-

Kf is the cryoscopic constant of the solvent.[16]

-

m is the molality of the solution (moles of solute per kg of solvent).

By measuring ΔTf, and knowing Kf and i, the molality can be determined, and from that, the molecular weight of the solute can be calculated.

Experimental Protocol for Cryoscopy

Materials and Equipment:

-

This compound sample

-

A suitable solvent with a known cryoscopic constant (e.g., cyclohexane, naphthalene).[17]

-

A precise thermometer (e.g., a Beckmann thermometer)

-

A freezing point apparatus (e.g., a test tube within a larger beaker for a cooling bath)

-

Stirrer

Procedure:

-

Determine the Freezing Point of the Pure Solvent: Accurately weigh a known amount of the pure solvent into the test tube and determine its freezing point by cooling it slowly while stirring and recording the temperature at regular intervals. The freezing point is the temperature at which the temperature remains constant during solidification.

-

Prepare the Solution: Accurately weigh a small amount of this compound and add it to the solvent in the test tube.

-

Determine the Freezing Point of the Solution: Re-melt the mixture and then cool it slowly while stirring, recording the temperature to determine the new freezing point.

-

Repeat: The measurement can be repeated with different concentrations of the solute to improve accuracy.

Data Analysis and Molecular Weight Calculation

-

Calculate the freezing point depression (ΔTf): ΔTf = Freezing point of pure solvent - Freezing point of solution

-

Calculate the molality (m) of the solution: m = ΔTf / (i * Kf) (Assuming i ≈ 2)

-

Calculate the moles of solute: Moles of solute = m × mass of solvent (in kg)

-

Calculate the experimental molecular weight: Molecular Weight = Mass of solute (g) / Moles of solute

Workflow for Cryoscopic Measurement

Caption: Workflow for Molecular Weight Determination by Cryoscopy.

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis, typically through combustion analysis, determines the percentage composition of carbon, hydrogen, nitrogen, and other elements (like chlorine) in a compound.[6] This information is used to determine the empirical formula of the substance. When combined with a molecular weight determination from another method (like mass spectrometry or cryoscopy), the molecular formula can be definitively established.

Principle of Combustion Analysis

A small, accurately weighed sample of the organic compound is burned in an excess of oxygen. The combustion products—carbon dioxide, water, and nitrogen oxides—are collected in separate traps. The mass of each product is used to calculate the mass percentage of C, H, and N in the original sample.[18] The percentage of chlorine can be determined by methods such as oxygen flask combustion followed by titration.[19]

Data Analysis

-

The percentage composition data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the compound.

-

The empirical formula weight is calculated.

-

The experimentally determined molecular weight from another method is divided by the empirical formula weight. The result should be a whole number, which is multiplied by the subscripts in the empirical formula to obtain the molecular formula.

For this compound, the expected elemental composition is approximately:

-

Carbon (C): 43.84%

-

Hydrogen (H): 11.04%

-

Chlorine (Cl): 32.35%

-

Nitrogen (N): 12.78%

A close agreement between the experimental and theoretical percentages provides strong evidence for the purity and identity of the compound.[1]

Summary of Methods

| Method | Principle | Advantages | Disadvantages |

| Argentometric Titration | Stoichiometric reaction of chloride ions. | Cost-effective, high precision, widely available equipment. | Indirect method, can be time-consuming. |

| Mass Spectrometry (ESI-MS) | Measurement of the mass-to-charge ratio of the cation. | High sensitivity, provides direct molecular mass of the cation, small sample size. | Requires expensive instrumentation, potential for matrix effects. |

| Cryoscopy | Freezing point depression of a solvent. | Simple instrumentation, conceptually straightforward. | Requires a soluble and non-reactive solvent, sensitive to impurities. |

| Elemental Analysis | Combustion to determine elemental composition. | Provides empirical formula, confirms purity. | Indirect method for molecular weight, requires specialized equipment. |

Conclusion

References

- PubChem. (n.d.). sec-Butylammonium chloride. National Center for Biotechnology Information.

- NIST. (n.d.). sec-butylammonium chloride. NIST Chemistry WebBook.

- Collegedunia. (n.d.). Volhard Method: Procedure, Calculation and Reactions.

- Scribd. (n.d.). Chloride Determination by Volhard Method.

- Pharmaffiliates. (n.d.). This compound.

- University of Canterbury. (n.d.). Determination of Chloride Ion Concentration by Titration (Volhard's Method).

- Wikipedia. (n.d.). Elemental analysis.

- Homework.Study.com. (n.d.). Write an equation for the reaction of butylamine with HCl.

- Brainly.com. (2024, March 4). Amines with acids. Write the chemical and word equation (including state symbols) for the reaction between.

- Titrations.info. (2024, November 13). Volhard method - determination of chlorides by titration with silver nitrate.

- Chemistry LibreTexts. (2022, July 16). 14.6: Colligative Properties- Freezing Point Depression, Boiling Point Elevation, and Osmosis.

- ASTM. (n.d.). ASTM D2073-92(1998)e1.

- Cengiz, S. (2015). Experiment 1 Molecular Weight Determination from Freezing Point Depression.

- University of Massachusetts Boston. (n.d.). Experiment 1 Freezing Point Depression of Electrolytes.

- uspbpep.com. (n.d.). General Chapters: <191> IDENTIFICATION TESTS—GENERAL.

- Wikipedia. (n.d.). Freezing-point depression.

- Weizmann Institute of Science. (n.d.). Elemental analysis.

- ChemTeam. (n.d.). Freezing Point Depression.

- University of Bristol. (n.d.). Sample preparation for the ES/MS.

- Masaryk University. (n.d.). Argentometric determination of chlorides.

- Chemistry LibreTexts. (2022, August 28). 2.2: Molecular Weight Determination.

- ASTM International. (n.d.). Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Amidoamines, and Diamines by Referee Potentiometric Method.

- Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2009). Experiments in Physical Chemistry (8th ed.). McGraw-Hill.

- Fujii, K., Hashimoto, K., Sakai, T., & Umebayashi, Y. (2013). Brønsted Basicity of Solute Butylamine in an Aprotic Ionic Liquid Investigated by Potentiometric Titration. Chemistry Letters, 42(8), 844-846.

- Al-Jammal, A. (n.d.). Element analysis.

- Knauss, C. J., & Ristow, B. W. (1966). Determination of molecular weights by differential cryoscopy on small volumes of dilute solutions of oligopeptides. Analytical Biochemistry, 16(3), 325-332.

- USP. (2011, December 1). <191> IDENTIFICATION TESTS-GENERAL.

- Vedantu. (n.d.). Describe cryoscopic method to determine the molecular class 12 chemistry CBSE.

- Ma, T. S., & Horak, V. (1975).

- van der Linden, R. (1960). A NEW CRYOSCOPIC MICRO-METHOD FOR THE DETERMINATION OF MOLECULAR WEIGHTS. Analytica Chimica Acta, 22, 8-16.

- EUROLAB. (n.d.). ASTM D2074 Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method.

- Harris, D. C. (2010). Quantitative Chemical Analysis (8th ed.). W. H. Freeman.

- eGyanKosh. (n.d.). EXPT. 9 ARGENTOMETRIC DETERMINATION OF CHLORIDE IONS BY MOHR'S and FAJAN'S METHODS.

- Academia.edu. (n.d.). Precipitation Titration: Determination of Chloride by the Mohr Method Introduction.

- EPA. (1994, September). Method 9020B: Total Organic Halides (TOX).

- Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.

- Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 587.

- USP. (n.d.). General Chapters: <531> THIAMINE ASSAY.

- Wikipedia. (n.d.). Potentiometric titration.

- Harvey, D. (2000). Modern Analytical Chemistry. McGraw-Hill.

- Technology Networks. (2018, October 29). Part 10: Mass Spectrometry - Electrospray Ionization | ESI Technique [Video]. YouTube.

- ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization.

- Kennesaw State University. (n.d.). Quaternary Ammonium Salt as Promising Charge Reducing Agents for Gas Phase Proteins in Native Mass Spectrometry.

- Waters. (n.d.). Chromatographic purity determination of thiamine hydrochloride according to USP.

Sources

- 1. scribd.com [scribd.com]

- 2. Fajans method in Precipitation titrations - Pharmacy Infoline [pharmacyinfoline.com]

- 3. titrations.info [titrations.info]

- 4. scribd.com [scribd.com]

- 5. scienceready.com.au [scienceready.com.au]

- 6. collegedunia.com [collegedunia.com]

- 7. canterbury.ac.nz [canterbury.ac.nz]

- 8. scribd.com [scribd.com]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. vanderbilt.edu [vanderbilt.edu]

- 13. Describe cryoscopic method to determine the molecular class 12 chemistry CBSE [vedantu.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scranton.edu [scranton.edu]

- 18. researchgate.net [researchgate.net]

- 19. Elemental analysis [chemistry.huji.ac.il]

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of Butylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of butylammonium chloride. It is designed for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings of the spectrum, offers a detailed experimental protocol, and provides an in-depth interpretation of the spectral data, including chemical shifts, multiplicity, and coupling constants. Furthermore, it explores the critical role of solvent effects and deuterium exchange in identifying and confirming the structure of primary ammonium salts.

Introduction: The Significance of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] ¹H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule. By analyzing the chemical shift, integration, and splitting patterns of the NMR signals, one can deduce the connectivity and spatial arrangement of atoms.[1]

This compound, the hydrochloride salt of n-butylamine, is a primary amine salt.[2][3] Its ¹H NMR spectrum presents a classic example of spin-spin coupling and the influence of an electron-withdrawing group (the ammonium cation) on the chemical shifts of adjacent protons. Understanding this spectrum is fundamental for scientists working with amine-containing compounds, which are prevalent in pharmaceuticals and other bioactive molecules.

Theoretical Principles: Predicting the ¹H NMR Spectrum of this compound

To interpret the ¹H NMR spectrum, it is essential to first understand the structure of this compound (CH₃CH₂CH₂CH₂NH₃⁺Cl⁻) and the expected electronic environment of each proton.

Chemical Equivalence and Expected Signals

The butyl chain contains four distinct sets of chemically non-equivalent protons. Therefore, we anticipate four signals corresponding to the protons on each of the four carbon atoms. Additionally, the ammonium group (-NH₃⁺) contains three equivalent protons, which should, in principle, give rise to a fifth signal.

-

H-1 (α-protons): The two protons on the carbon directly bonded to the nitrogen atom.

-

H-2 (β-protons): The two protons on the second carbon.

-

H-3 (γ-protons): The two protons on the third carbon.

-

H-4 (δ-protons): The three protons of the terminal methyl group.

-

-NH₃⁺ protons: The three protons on the nitrogen atom.

Chemical Shift Predictions

The chemical shift (δ) is influenced by the local electronic environment of the protons. Electron-withdrawing groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

-

-NH₃⁺ Protons: The protons on the positively charged nitrogen are highly deshielded and are expected to appear significantly downfield. The chemical shift of amine protons can vary over a wide range, typically from 0.5-5.0 ppm, and is dependent on factors like solvent and concentration.[4][5]

-

H-1 (α-protons): These protons are adjacent to the electron-withdrawing ammonium group and will be the most deshielded of the alkyl protons, appearing around 2.3-3.0 ppm.[4]

-

H-2 (β-protons) and H-3 (γ-protons): These methylene protons will appear at intermediate chemical shifts, further upfield than the α-protons.

-

H-4 (δ-protons): The terminal methyl protons are the furthest from the ammonium group and will be the least deshielded, appearing at the highest field (lowest ppm value).

Spin-Spin Coupling and Multiplicity

The splitting of a proton signal into multiple lines (multiplicity) is caused by the magnetic influence of neighboring, non-equivalent protons. The "n+1 rule" is a useful predictor of multiplicity, where 'n' is the number of adjacent, chemically non-equivalent protons.

-

-NH₃⁺ Protons: These protons are often broad and may not show clear coupling to the adjacent α-protons due to rapid chemical exchange with residual water or other exchangeable protons in the solvent.[6][7]

-

H-1 (α-protons): These protons are adjacent to the two β-protons. Therefore, their signal is expected to be a triplet (2+1=3).

-

H-2 (β-protons): These protons are adjacent to the two α-protons and the two γ-protons (a total of 4 neighboring protons). Their signal is expected to be a multiplet, likely a sextet or a more complex pattern.

-

H-3 (γ-protons): These protons are adjacent to the two β-protons and the three δ-protons (a total of 5 neighboring protons). Their signal is also expected to be a multiplet, likely a sextet.

-

H-4 (δ-protons): These protons are adjacent to the two γ-protons. Their signal is expected to be a triplet (2+1=3).

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of the NMR spectrum is highly dependent on proper sample preparation.

Materials and Equipment

-

This compound

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O, Chloroform-d - CDCl₃, or Dimethyl sulfoxide-d₆ - DMSO-d₆)

-

NMR tube and cap

-

Pasteur pipette and glass wool

-

Vortex mixer

-

NMR spectrometer

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound.[8]

-

Solvent Selection: Choose an appropriate deuterated solvent. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[9][10] The choice of solvent can influence the chemical shifts, particularly of the exchangeable -NH₃⁺ protons.

-

Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the this compound.[8][10]

-

Filtration: To remove any solid particles that can degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[11]

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

Deuterium Exchange (Optional but Recommended)

To confirm the identity of the -NH₃⁺ proton signal, a deuterium exchange experiment can be performed. This involves adding a drop of deuterium oxide (D₂O) to the NMR sample.[4][12] The labile ammonium protons will exchange with deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the -NH₃⁺ signal will disappear from the spectrum, confirming its assignment.[12][13]

¹H NMR Spectral Analysis and Interpretation

The following is a detailed analysis of a typical ¹H NMR spectrum of this compound.

Data Summary

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -NH₃⁺ | Variable (e.g., ~7.5-8.5 in DMSO-d₆) | Broad Singlet | 3H | N/A |

| H-1 (α-CH₂) | ~2.8 - 3.0 | Triplet | 2H | ~7-8 |

| H-2 (β-CH₂) | ~1.5 - 1.7 | Multiplet | 2H | N/A |

| H-3 (γ-CH₂) | ~1.3 - 1.5 | Multiplet | 2H | N/A |

| H-4 (δ-CH₃) | ~0.9 | Triplet | 3H | ~7-8 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Detailed Peak-by-Peak Interpretation

-

δ ~0.9 ppm (Triplet, 3H): This upfield signal corresponds to the terminal methyl group (H-4). Its integration value of 3H confirms it as a methyl group. The triplet multiplicity is due to coupling with the two adjacent γ-protons (n+1 = 2+1 = 3).

-

δ ~1.3 - 1.5 ppm (Multiplet, 2H): This signal is assigned to the γ-methylene protons (H-3). The integration of 2H is consistent with a methylene group. The complex multiplet arises from coupling to both the two β-protons and the three δ-protons.

-

δ ~1.5 - 1.7 ppm (Multiplet, 2H): This signal corresponds to the β-methylene protons (H-2). The integration of 2H confirms it as a methylene group. The multiplet is a result of coupling to the two α-protons and the two γ-protons.

-

δ ~2.8 - 3.0 ppm (Triplet, 2H): This downfield signal is assigned to the α-methylene protons (H-1). Its downfield shift is due to the deshielding effect of the adjacent ammonium group. The integration of 2H confirms it as a methylene group, and the triplet multiplicity is due to coupling with the two neighboring β-protons.

-

δ ~7.5 - 8.5 ppm (Broad Singlet, 3H): This broad signal in the downfield region is characteristic of the ammonium protons (-NH₃⁺). The broadness is a result of rapid chemical exchange and quadrupolar relaxation from the nitrogen atom. Its integration of 3H is consistent with the three protons of the ammonium group. As mentioned, this peak will disappear upon the addition of D₂O.[7][12]

Visualization of Molecular Structure and Proton Relationships

The following diagram illustrates the structure of this compound and the coupling relationships between the different sets of protons.

Figure 1: Structure of this compound and ¹H-¹H spin-spin coupling.

Conclusion

The ¹H NMR spectrum of this compound is a clear and instructive example of the principles of chemical shift and spin-spin coupling. A systematic analysis of the spectrum, including the chemical shifts, integration values, and multiplicities of the signals, allows for the unambiguous assignment of all protons in the molecule. The use of techniques such as deuterium exchange further solidifies these assignments. For professionals in drug development and chemical research, a thorough understanding of such spectral analyses is crucial for the structural verification of amine-containing compounds and their salts.

References

- OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- National Center for Biotechnology Information. (n.d.). n-Butylamine hydrochloride. PubChem.

- FooDB. (2010, April 8). Showing Compound 1-Butylamine (FDB003380).

- University of Ottawa. (n.d.). NMR Sample Preparation.

- Oregon State University. (n.d.). Spectroscopy of Amines.

- Bruker. (n.d.). NMR Sample Preparation.

- Chemistry For Everyone. (2025, July 13). What Is Deuterium Exchange In NMR? YouTube.

- OpenOChem Learn. (n.d.). Interpreting NMR Spectra.

- Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).

- Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).

- NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.

- Western University. (n.d.). NMR Sample Preparation.

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. n-Butylamine hydrochloride | C4H12ClN | CID 19726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 1-Butylamine (FDB003380) - FooDB [foodb.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. studymind.co.uk [studymind.co.uk]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. sites.bu.edu [sites.bu.edu]

- 12. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]

- 13. youtube.com [youtube.com]

The Synergy of Structure and Spectrum: An Introduction

An In-Depth Technical Guide to the FTIR Spectroscopy of Butylammonium Chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive exploration of Fourier Transform Infrared (FTIR) spectroscopy as applied to the characterization of this compound. Moving beyond a simple recitation of spectral data, this document delves into the causal relationships between molecular structure, intermolecular forces, and the resulting vibrational spectrum. We present field-proven methodologies for sample preparation and data acquisition, emphasizing a self-validating approach to ensure spectral integrity. Key spectral regions are analyzed in detail, with a particular focus on the profound influence of hydrogen bonding on the ammonium group's vibrational modes. Advanced applications, including the study of thermal behavior and polymorphism, are also discussed. This guide is intended to serve as an authoritative resource for scientists leveraging FTIR to analyze primary alkylammonium halides and similar materials in research and development settings.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique that provides a unique molecular fingerprint of a sample by measuring the absorption of infrared radiation by its specific vibrational modes.[1][2] For a seemingly simple molecule like this compound (CH₃(CH₂)₃NH₃⁺Cl⁻), the FTIR spectrum is deceptively rich with information, offering profound insights into not just its covalent structure but also the complex supramolecular architecture governed by ionic interactions and hydrogen bonding.

This compound is a primary alkylammonium salt. Such compounds are fundamental building blocks in materials science, serving as precursors for perovskite solar cells, as surfactants, and as model systems in pharmaceutical salt studies.[3][4] The physical properties of the final material—such as stability, solubility, and thermal behavior—are critically dependent on the solid-state structure, which is precisely what FTIR spectroscopy is so adept at probing. This guide will equip the researcher with the foundational knowledge and practical protocols to extract maximal, reliable information from the FTIR analysis of this important compound.

Molecular Architecture and Its Vibrational Consequences

The FTIR spectrum of this compound is a direct manifestation of its molecular and intermolecular structure. The molecule is composed of a flexible n-butyl chain attached to a primary ammonium headgroup, ionically bonded to a chloride anion. The most significant interaction governing the spectral features is the strong hydrogen bonding between the ammonium protons (N-H⁺) and the chloride anion (Cl⁻).

Predicted Vibrational Modes

The primary functional groups that give rise to characteristic IR absorption bands are:

-

The Ammonium Group (-NH₃⁺): This group is the most prominent reporter. Its stretching and bending vibrations are highly sensitive to the strength of hydrogen bonding.[5]

-

The Alkyl Chain (-CH₂-, -CH₃): The methylene and methyl groups produce characteristic stretching and bending vibrations.

-

The C-N Bond: The stretching of the carbon-nitrogen bond provides further structural information.

The chloride anion (Cl⁻) itself does not have internal vibrational modes in the mid-IR region, but its interaction profoundly influences the -NH₃⁺ modes.[5]

The Decisive Role of Hydrogen Bonding

In the solid state, the three protons of the ammonium group act as strong hydrogen bond donors, interacting with the electron-rich chloride anion. This N-H⁺···Cl⁻ interaction is the dominant intermolecular force. Spectroscopically, this has several key consequences:

-

Broadening of N-H⁺ Stretching Bands: Strong hydrogen bonding creates a continuum of interaction strengths and distances, causing the N-H⁺ stretching bands to become exceptionally broad, often appearing as a massive envelope from ~3200 cm⁻¹ down to ~2800 cm⁻¹.[5][6]

-

Red Shift of N-H⁺ Stretching Frequency: The hydrogen bond weakens the N-H covalent bond, lowering the energy (and thus the wavenumber) required to excite its stretching vibration.[7][8]

-

Blue Shift of N-H⁺ Bending Frequency: Conversely, the hydrogen bond restricts the N-H bending motion, increasing the energy required and shifting these bands to a higher wavenumber.[9]

This interplay is a foundational concept for interpreting the spectra of all amine salts.

A Self-Validating Experimental Protocol

The integrity of an FTIR spectrum is contingent upon a robust experimental methodology. The choices made during sample preparation and data acquisition directly impact the quality and reproducibility of the results.

Sample Preparation: Choosing the Optimal Method

For a solid sample like this compound, several preparation methods are available. The choice depends on the analytical goal, sample availability, and potential for sample alteration.

Method 1: Potassium Bromide (KBr) Pellet

This is a classic transmission technique ideal for obtaining high-quality, high-resolution spectra.[10][11]

-

Principle: The sample is intimately mixed with dry, IR-transparent KBr powder and pressed under high pressure to form a transparent pellet.

-

Protocol:

-

Drying: Gently dry approximately 100-200 mg of spectroscopic-grade KBr powder in an oven at ~110°C for at least 2 hours to remove adsorbed water. Store in a desiccator.

-

Grinding: In an agate mortar and pestle, grind 1-2 mg of this compound to a fine, consistent powder. The particle size should be less than the IR wavelength (~2 µm) to minimize light scattering.

-

Mixing: Add the ground sample to the dried KBr in the mortar and mix thoroughly for 1-2 minutes until the mixture is homogeneous.

-

Pressing: Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a clear or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder for analysis.

-

-

Causality & Trustworthiness: The KBr matrix isolates the sample particles, reducing scattering and intermolecular interactions between crystallites. However, the high pressure can sometimes induce polymorphic transformations, and hygroscopic samples can absorb water from the KBr. Always run a blank KBr pellet as a background to check for water contamination (broad band ~3400 cm⁻¹ and a sharp band ~1640 cm⁻¹).

Method 2: Attenuated Total Reflectance (ATR)

ATR is a surface-sensitive technique that is rapid, requires minimal sample preparation, and is non-destructive.[11][12]

-

Principle: An IR beam is directed into a crystal of high refractive index (e.g., diamond, ZnSe). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few microns into the sample placed in intimate contact with the crystal.

-

Protocol:

-

Background: With the clean, empty ATR crystal in place, collect a background spectrum. This accounts for the absorbance of the crystal and the ambient atmosphere.

-

Sample Application: Place a small amount (a few mg) of the this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm, uniform contact between the sample and the crystal. Consistent pressure is key for reproducibility.[12]

-

Analysis: Collect the sample spectrum.

-

Cleaning: Thoroughly clean the crystal after analysis using a suitable solvent (e.g., isopropanol) and a soft wipe.

-

-

Causality & Trustworthiness: ATR is excellent for screening and for samples that are difficult to grind. Because the path length is wavelength-dependent, ATR band intensities at lower wavenumbers will appear relatively stronger than in a transmission spectrum. Some ATR correction algorithms can account for this. The quality of the spectrum is highly dependent on the quality of contact between the sample and the crystal.

The following diagram illustrates the generalized workflow for acquiring an FTIR spectrum.

Caption: Experimental workflow for FTIR analysis.

Data Acquisition Parameters

For a robust and reproducible analysis, the following parameters are recommended for a modern FTIR spectrometer.

| Parameter | Recommended Setting | Rationale |

| Spectral Range | 4000 - 400 cm⁻¹ | Covers the fundamental mid-IR vibrational modes. |

| Resolution | 4 cm⁻¹ | Sufficient to resolve most key features without introducing excessive noise. |

| Number of Scans | 32 - 64 | Provides an excellent signal-to-noise ratio (S/N) for a solid sample. |

| Apodization | Happ-Genzel | A good general-purpose function that balances resolution and peak shape accuracy. |

| Detector | DTGS | Standard, reliable detector for mid-IR analysis. |

Deciphering the Spectrum: Band Assignment and Interpretation

The FTIR spectrum of this compound can be logically divided into key regions, each providing specific structural information. The following diagram outlines a systematic approach to interpretation.

Caption: Logical flow for interpreting the FTIR spectrum.

Key Vibrational Band Assignments

The following table summarizes the expected vibrational modes for this compound, based on established data for primary amine salts.[5][13][14]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description & Key Insights |